molecular formula C8H12BrN3O2S B11810742 5-Bromo-4-(propylamino)pyridine-3-sulfonamide

5-Bromo-4-(propylamino)pyridine-3-sulfonamide

Cat. No.: B11810742
M. Wt: 294.17 g/mol
InChI Key: JZUYIFQMXVOSKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is prevalent due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(propylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-4-(propylamino)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a drug candidate with antibacterial, antiviral, and antitumor properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(propylamino)pyridine-3-sulfonamide is unique due to the presence of the propylamino group, which enhances its biological activity and potential as a drug candidate. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Biological Activity

5-Bromo-4-(propylamino)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine atom, a propylamino group, and a sulfonamide functional group attached to a pyridine ring. This configuration enhances its reactivity and interaction with various biological targets.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties, particularly as an inhibitor of carbonic anhydrase (CA) . Carbonic anhydrases are crucial in regulating intraocular pressure and are implicated in conditions such as glaucoma. The compound's sulfonamide group acts as a zinc binder, which is essential for the enzyme's catalytic activity.

Table 1: Inhibition of Carbonic Anhydrase Isoforms

IsoformInhibition ActivityReference
hCA IModerate
hCA IIPotent
hCA IXSignificant
hCA XIIModerate

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. Compounds within the sulfonamide class have historically shown effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy .

The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes, thereby inhibiting their activity. The presence of the propylamino group enhances solubility and interaction potential, while the bromine atom increases electrophilicity, allowing for versatile synthetic applications.

Case Studies and Research Findings

  • Inhibitory Studies : A study evaluated the inhibitory effects of various derivatives of pyridine sulfonamides on carbonic anhydrase isoforms. The results showed that this compound had superior inhibitory effects compared to other tested compounds .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of sulfonamides against clinical isolates of bacteria. The findings indicated that compounds similar to this compound demonstrated significant antibacterial activity against resistant strains .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

Compound NameStructure TypeBiological Activity
5-Bromo-4-methylpyridine-3-sulfonamideMethyl group substitutionPotential enzyme inhibitor
4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamideDipropylamine substitutionAntimicrobial properties
5-Bromo-N-(2-fluorophenyl) pyridine-3-sulfonamideFluorinated variantAnticancer activity

The comparative analysis highlights how structural variations influence biological activity. The specific combination of substituents in this compound enhances its biological profile, distinguishing it from other related compounds.

Properties

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

5-bromo-4-(propylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

JZUYIFQMXVOSKY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NC=C1S(=O)(=O)N)Br

Origin of Product

United States

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